A Technical Guide to the Physicochemical Properties and Handling of 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
A Technical Guide to the Physicochemical Properties and Handling of 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Introduction: 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS No: 1217303-38-2) is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and materials science.[1] Its strategic importance stems from the unique combination of a reactive 1,2-diamine moiety with two distinct fluorine-containing substituents: a fluoro group and a trifluoromethyl group. The incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a well-established strategy in drug design to enhance a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2][3][4] This guide provides a comprehensive overview of the compound's core properties, its strategic value in research, detailed protocols for its characterization, and essential safety and handling procedures for laboratory professionals.
Core Chemical and Physical Properties
The fundamental identity and physical characteristics of 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine are summarized below. This data is essential for reaction planning, material weighing, and purity assessment.
| Property | Value | Source(s) |
| IUPAC Name | 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | N/A |
| Synonym(s) | 1,2-Diamino-3-fluoro-5-(trifluoromethyl)benzene | |
| CAS Number | 1217303-38-2 | [1] |
| Molecular Formula | C₇H₆F₄N₂ | [5] |
| Molecular Weight | 194.13 g/mol | |
| Physical Form | White to yellow solid | |
| Typical Purity | 95% - 97% | [5] |
| InChI Key | XROMSPYRRCZQLO-UHFFFAOYSA-N |
Chemical Structure:
Figure 1: 2D Structure of 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Strategic Value in Medicinal Chemistry
The utility of this molecule is best understood by analyzing the contribution of each functional group. The strategic placement of the diamine, fluoro, and trifluoromethyl groups creates a versatile scaffold for synthesizing novel heterocyclic compounds, which are a cornerstone of many therapeutic agents.[6]
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1,2-Diamine Moiety: This functional group is a classical precursor for the synthesis of a wide range of nitrogen-containing heterocycles, such as benzimidazoles, quinoxalines, and phenazines. These core structures are prevalent in numerous FDA-approved drugs.
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful modulator of physicochemical properties. Its high electronegativity and steric bulk make it a bioisostere for groups like chlorine or methyl.[4] It significantly increases lipophilicity, which can improve cell membrane permeability, and enhances metabolic stability by blocking potential sites of oxidative metabolism.[2][4]
-
Fluoro (-F) Group: The single fluorine atom subtly alters the electronic landscape of the benzene ring. Its electron-withdrawing nature can modulate the pKa of the adjacent amine groups and influence non-covalent interactions (such as hydrogen bonds or dipole interactions) within a protein's binding pocket, often leading to enhanced target affinity.[2]
Caption: Logical relationship of functional groups to applications in drug design.
Experimental Characterization Workflow
Caption: Recommended analytical workflow for compound verification.
Protocol 3.1: Purity and Identity Confirmation via HPLC-MS
-
Rationale: This is the primary technique for assessing purity and confirming the molecular weight. The HPLC separates the main compound from any potential impurities, while the mass spectrometer provides a definitive mass measurement.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute 1:100 in the mobile phase for analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detector: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: Scan for m/z from 50 to 500.
-
-
Expected Results: A single major peak in the UV chromatogram with a purity >95%. The mass spectrum should show a prominent ion at m/z 195.06, corresponding to the [M+H]⁺ adduct.
-
Protocol 3.2: Structural Elucidation via NMR Spectroscopy
-
Rationale: NMR provides unambiguous structural confirmation by mapping the hydrogen, carbon, and fluorine atoms within the molecule. ¹⁹F NMR is particularly crucial for fluorine-containing compounds.
-
Methodology:
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition:
-
¹H NMR: Acquire standard proton spectra. Expect complex aromatic signals due to H-F coupling. The amine (-NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. Expect distinct signals for the aromatic carbons, with characteristic C-F couplings. The -CF₃ carbon will appear as a quartet.
-
¹⁹F NMR: Acquire fluorine spectra. Expect two distinct signals: one for the single fluoro group and a singlet for the -CF₃ group.
-
-
Data Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the known structure.
-
Protocol 3.3: Solubility Assessment
-
Rationale: Understanding solubility is critical for designing synthetic reactions and for future formulation work in drug development.
-
Methodology:
-
Add 1 mg of the compound to each of five separate vials.
-
To each vial, add 100 µL of a different solvent (e.g., Water, Ethanol, DMSO, Dichloromethane, Ethyl Acetate).
-
Vortex each vial for 30 seconds.
-
Visually inspect for dissolution. If dissolved, the compound is soluble at ~10 mg/mL.
-
If not fully dissolved, add another 900 µL of the respective solvent and vortex again to assess solubility at ~1 mg/mL.
-
Inference: Based on related structures, solubility is expected to be good in polar organic solvents like DMSO, ethanol, and acetone, but limited in water.[7]
-
Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. The following information is synthesized from standard safety data sheets for this compound and structurally related analogs.
| Hazard Class | GHS Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [8][9] |
| Eye Irritation | H319: Causes serious eye irritation | [8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | [8] |
Recommended Safety Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10] An emergency eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid generating dust.[11] Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.[8][11]
-
Storage:
-
First-Aid Measures:
Conclusion
3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined physicochemical properties, combined with the strategic placement of its functional groups, make it an ideal starting point for the synthesis of novel and complex molecules. Adherence to the characterization workflows and safety protocols outlined in this guide will enable scientists to utilize this powerful building block effectively and safely in their research endeavors.
References
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Priya A., Kumar N. M., & Nargund S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved March 7, 2026, from [Link]
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3-Fluorobenzene-1,2-diamine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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Synthesis of compounds 32-39. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Sciforum. Retrieved March 7, 2026, from [Link]
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5-(Trifluoromethyl)benzene-1,3-diamine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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(Trifluoromethyl)benzene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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Fluorodifen. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. Retrieved March 7, 2026, from [Link]
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5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine. (n.d.). Merck. Retrieved March 7, 2026, from [Link]
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1-Fluoro-3-nitro-5-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
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SI-NMR Spectra. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
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